BAY 249716

描述

属性

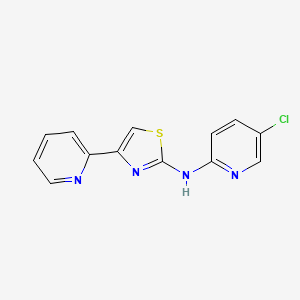

分子式 |

C13H9ClN4S |

|---|---|

分子量 |

288.76 g/mol |

IUPAC 名称 |

N-(5-chloropyridin-2-yl)-4-pyridin-2-yl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C13H9ClN4S/c14-9-4-5-12(16-7-9)18-13-17-11(8-19-13)10-3-1-2-6-15-10/h1-8H,(H,16,17,18) |

InChI 键 |

XIMLXPRKZACEAD-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)NC3=NC=C(C=C3)Cl |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of BAY 249716

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY 249716 is a novel small molecule identified as a modulator of mutant p53 condensation. Belonging to the aminothiazole class, it exerts its primary mechanism of action through the direct, non-covalent stabilization of various p53 protein variants, including wild-type (WT) and key oncogenic mutants such as p53R175H and p53Y220C. This stabilization leads to the dissolution of mutant p53 condensates within the cell nucleus. While not directly reactivating the transcriptional functions of mutant p53, this compound influences p53-related cellular processes, exhibiting anti-proliferative effects in cancer cell lines. This document provides a comprehensive overview of the experimental data and methodologies elucidating the mechanism of action of this compound.

Core Mechanism: Stabilization of p53 Protein and Modulation of Mutant p53 Condensates

The principal mechanism of this compound involves its direct interaction with the p53 protein, leading to the stabilization of both wild-type and mutant forms. This interaction is non-covalent, distinguishing it from other compounds that may form covalent bonds with p53. The stabilization of p53 by this compound has been quantitatively demonstrated through biophysical methods, and its impact on the subcellular localization of mutant p53 has been visualized through advanced cell imaging techniques.

Quantitative Analysis of p53 Stabilization

The thermal stabilization of different p53 protein variants upon binding of this compound was assessed using nano-differential scanning fluorimetry (nanoDSF). This technique measures the change in the melting temperature (ΔTm) of a protein in the presence of a ligand, with an increase in Tm indicating stabilization.

| p53 Variant | ΔTm (°C) with this compound |

| p53WT | 1.2 |

| p53R175H | 1.0 |

| p53Y220C | 0.6 |

| Table 1: Stabilization of p53 Variants by this compound. The table displays the change in melting temperature (ΔTm) for wild-type and two mutant p53 proteins in the presence of this compound, as determined by nanoDSF experiments.[1] |

Modulation of Mutant p53 Condensates

In cancer cells harboring certain p53 mutations, the mutant protein can form condensate-like structures in the nucleus, which are associated with its loss of function and potential gain-of-function activities. This compound has been shown to dissolve these structural mutant p53 condensates.[1]

Figure 1: Modulation of Mutant p53 Condensates by this compound. This diagram illustrates the action of this compound in dissolving mutant p53 condensates within the cell nucleus, leading to stabilized and soluble p53.

Downstream Cellular Effects

While this compound stabilizes p53, it does not appear to reactivate the transcriptional activity of common p53 mutants. However, its interaction with p53 and modulation of its condensation state leads to downstream cellular consequences, including anti-proliferative activity.

Anti-proliferative and Other Biological Activities

This compound has demonstrated anti-proliferative effects in various cancer cell lines, with IC50 values typically in the low micromolar range.[2] Additionally, it exhibits potent antitubercular and antileishmanial activities.

| Activity | Cell Line / Organism | IC50 / IC90 |

| Antitubercular | Mycobacterium tuberculosis | <0.10 µg/mL (IC90) |

| Antileishmanial | Leishmania donovani in J774.A1 cells | 0.09 µM (IC50) |

| Table 2: Additional Biological Activities of this compound. This table summarizes the potent antitubercular and antileishmanial activities of this compound.[3] |

The precise signaling pathways leading from p53 stabilization by this compound to its anti-proliferative effects are still under investigation. It is hypothesized that altering the physical state of mutant p53 from condensed to soluble may interfere with its oncogenic gain-of-function activities or trigger other cellular stress responses.

Figure 2: Hypothesized Downstream Effects of this compound. This diagram outlines the proposed signaling cascade following the stabilization of mutant p53 by this compound, leading to anti-proliferative outcomes.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Nano-Differential Scanning Fluorimetry (nanoDSF)

This biophysical assay was employed to quantify the thermal stabilization of p53 variants upon ligand binding.

-

Protein Preparation: Recombinantly expressed and purified p53 DNA-binding domains (wild-type, R175H, and Y220C mutants) were used.

-

Assay Principle: The intrinsic tryptophan fluorescence of the protein is monitored as the temperature is increased. Unfolding of the protein exposes tryptophan residues to a different environment, causing a change in fluorescence. The midpoint of this transition is the melting temperature (Tm).

-

Procedure:

-

The p53 protein is mixed with the compound (this compound) or a vehicle control (DMSO).

-

The samples are loaded into capillaries.

-

A linear thermal ramp is applied, and the fluorescence at 330 nm and 350 nm is recorded.

-

The ratio of the fluorescence intensities (350 nm / 330 nm) is plotted against temperature to generate a melting curve.

-

The Tm is calculated from the first derivative of the melting curve. The change in Tm (ΔTm) is determined by comparing the Tm in the presence and absence of the compound.

-

Mutant p53 Condensation Assay

This cell-based imaging assay was used to visualize the effect of this compound on mutant p53 condensates.

-

Cell Line and Reagents: A p53-null cell line (e.g., Saos-2) is transiently transfected with a plasmid expressing a fluorescently tagged (e.g., tagRFP) mutant p53 (e.g., p53R175H or p53Y220C).

-

Procedure:

-

Cells are seeded in imaging-compatible plates.

-

After transfection, cells are treated with this compound or a vehicle control.

-

Live-cell imaging is performed using a high-resolution confocal microscope.

-

The formation, dissolution, and dynamics of the fluorescently labeled p53 condensates are observed and quantified over time.

-

Cell Proliferation (MTT) Assay

This colorimetric assay was used to assess the anti-proliferative effects of this compound on cancer cell lines.

-

Principle: The assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

-

Procedure:

-

Cancer cell lines with known p53 status are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT reagent is added to each well and incubated to allow for formazan crystal formation.

-

A solubilization solution (e.g., DMSO or a specialized detergent-based solution) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

-

Figure 3: Experimental Workflow for Characterizing this compound. This diagram outlines the key experimental stages in elucidating the mechanism of action of this compound, from biophysical characterization to the assessment of cellular outcomes.

Conclusion

This compound represents a promising small molecule that targets a key vulnerability in cancers with mutant p53. Its mechanism of action, centered on the direct, non-covalent stabilization of p53 and the subsequent dissolution of oncogenic mutant p53 condensates, offers a novel therapeutic strategy. Further research is warranted to fully elucidate the downstream signaling pathways that translate this physical modulation of p53 into anti-proliferative effects and to explore its full therapeutic potential in relevant preclinical and clinical settings.

References

BAY 249716: A Technical Overview of a Novel Modulator of Mutant p53 Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 249716 is a novel small molecule identified as a modulator of mutant p53 protein condensation. The tumor suppressor protein p53 is frequently mutated in human cancers, leading to its inactivation and the promotion of tumor growth. Many of these mutations are missense mutations that result in a structurally unstable protein prone to aggregation. Recent research has highlighted the role of liquid-liquid phase separation in the formation of p53 condensates, which may represent a precursor to aggregation. This compound has been shown to interact with p53 and modulate the formation of these condensates, representing a potential therapeutic strategy for cancers harboring specific p53 mutations. This technical guide provides a comprehensive overview of the discovery and development of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols.

Discovery and Core Activity

This compound was identified through a high-content screen for small molecules that modulate the condensation of mutant p53. It is an aminothiazole derivative that has been shown to stabilize different variants of the p53 protein.[1][2]

Data Presentation

Table 1: In Vitro Activity of this compound

| Activity Type | Target/Cell Line | Quantitative Data | Source |

| Anti-proliferative Activity | Various cancer cell lines | IC50: 2–10 µmol/L[3] | Lemos et al., 2020 |

| Antitubercular Activity | Mycobacterium tuberculosis | IC90: <0.10 μg/mL[4] | MedchemExpress |

Table 2: p53 Variant Stabilization by this compound

| p53 Variant | Stabilization Observed | Source |

| p53 wild-type (WT) | Yes | [1] |

| p53 R175H | Yes | |

| p53 Y220C | Yes |

Mechanism of Action: Modulation of p53 Condensation

This compound's primary mechanism of action is the modulation of mutant p53 condensation. Structural mutants of p53 can lead to protein misfolding and subsequent aggregation, a process that is now understood to potentially involve an initial liquid-liquid phase separation to form protein condensates. This compound has been observed to dissolve these condensates for certain structural p53 mutants. This interaction with and stabilization of p53 variants is a key aspect of its activity.

Signaling Pathway and Experimental Workflow Visualization

References

BAY 249716 as a Modulator of Mutant p53 Condensation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including cell cycle arrest, apoptosis, and DNA repair. Its role as the "guardian of the genome" is underscored by the fact that the TP53 gene is mutated in over half of all human cancers. These mutations not only abrogate its tumor-suppressive functions but can also lead to a gain-of-function (GOF) phenotype, where the mutant p53 protein acquires new oncogenic activities. A key feature of many p53 mutants is their propensity to misfold and form aggregates, a process that is increasingly understood to involve the formation of protein condensates. BAY 249716 is a novel small molecule aminothiazole that has been identified as a modulator of mutant p53 condensation, offering a potential therapeutic avenue for cancers harboring specific p53 mutations. This technical guide provides an in-depth overview of the preclinical data and experimental methodologies related to this compound.

The MDM2-p53 Pathway: A Prime Target for Cancer Therapy

In normal, unstressed cells, the p53 protein is kept at low levels through its interaction with the E3 ubiquitin ligase, MDM2. MDM2 targets p53 for proteasomal degradation, thus functioning as a negative regulator. In response to cellular stress, such as DNA damage, this interaction is disrupted, leading to the stabilization and activation of p53. Activated p53 then transcriptionally regulates a host of downstream target genes to orchestrate the appropriate cellular response. In cancers with wild-type p53, the overexpression of MDM2 can lead to the suppression of p53's tumor-suppressive function. Therefore, inhibiting the MDM2-p53 interaction has been a long-standing goal in cancer drug development.

However, in cancers with mutant p53, the therapeutic strategy shifts from reactivating a suppressed wild-type protein to addressing the challenges posed by the mutant protein itself. Many p53 mutations are "structural," meaning they alter the protein's conformation, leading to instability and a tendency to aggregate. These aggregates can sequester other tumor suppressors and promote oncogenic pathways.

Investigating the Antitubercular Properties of BAY 249716: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. BAY 249716, a known modulator of the p53 protein, has demonstrated potent antitubercular activity. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on Mycobacterium tuberculosis. It consolidates available quantitative data, outlines detailed experimental protocols for assessing antitubercular properties, and presents a putative mechanism of action centered on the host p53 signaling pathway. This document aims to serve as a foundational resource for researchers and professionals in the field of tuberculosis drug development.

Quantitative Data on Antitubercular Activity

The in vitro antitubercular potency of this compound has been evaluated, demonstrating significant activity against Mycobacterium tuberculosis. The key quantitative metric reported is the half-maximal inhibitory concentration (IC90), which represents the concentration of the compound required to inhibit 90% of bacterial growth.

| Compound | Metric | Value | Mycobacterium tuberculosis Strain |

| This compound | IC90 | < 0.10 µg/mL | Not Specified |

Note: The specific strain of Mycobacterium tuberculosis used in this assessment is not publicly available. Further studies are required to determine the activity of this compound against a broader panel of drug-susceptible and drug-resistant clinical isolates.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment of antitubercular properties. The following sections describe standard protocols that are widely used in the field and are likely representative of the methods used to evaluate this compound.

In Vitro Antitubercular Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a common method for determining the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Mycobacterium tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv (ATCC 27294)

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase)

-

This compound stock solution (in DMSO)

-

Alamar Blue reagent

-

96-well microplates

Procedure:

-

Prepare a serial dilution of this compound in Middlebrook 7H9 broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^4 CFU/mL.

-

Include positive control wells (bacteria without drug) and negative control wells (broth only).

-

Incubate the plates at 37°C for 5-7 days.

-

After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Intracellular Antitubercular Activity Assay

This assay evaluates the ability of a compound to inhibit the growth of M. tuberculosis within macrophages, which is a critical aspect of its life cycle.

Objective: To determine the efficacy of this compound against intracellular Mycobacterium tuberculosis.

Materials:

-

RAW 264.7 macrophage cell line

-

Mycobacterium tuberculosis H37Rv

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

-

This compound

-

Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

7H10 agar plates

Procedure:

-

Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere overnight.

-

Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10:1 for 4 hours.

-

Wash the cells with PBS to remove extracellular bacteria.

-

Add fresh DMEM containing serial dilutions of this compound to the infected cells.

-

Incubate the plates at 37°C in a 5% CO2 atmosphere for 3 days.

-

After incubation, lyse the macrophages with lysis buffer.

-

Plate serial dilutions of the cell lysate on 7H10 agar plates.

-

Incubate the agar plates at 37°C for 3-4 weeks until colonies are visible.

-

Count the number of colony-forming units (CFU) to determine the intracellular bacterial load.

-

Calculate the percentage of inhibition of intracellular growth compared to the untreated control.

Proposed Mechanism of Action: Host-Directed Therapy via p53 Modulation

While the direct molecular target of this compound within Mycobacterium tuberculosis has not been elucidated, its known function as a p53 modulator suggests a plausible host-directed mechanism of action. The p53 signaling pathway plays a critical role in the host's immune response to mycobacterial infection.

Upon infection of macrophages by M. tuberculosis, the p53 pathway can be activated.[1] This activation can trigger apoptosis, or programmed cell death, of the infected macrophage.[1] This is a crucial defense mechanism, as it eliminates the niche for bacterial replication and exposes the bacteria to other immune cells.

This compound, by stabilizing and modulating p53 activity, could potentially enhance this natural host defense. By promoting the apoptotic death of infected macrophages, this compound may indirectly lead to the clearance of the bacteria.

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound in M. tuberculosis infection.

Experimental Workflow Diagram

Caption: A logical workflow for the comprehensive evaluation of this compound.

Conclusion and Future Directions

This compound has emerged as a compound with promising antitubercular activity. While the initial quantitative data is encouraging, further research is imperative to fully characterize its potential as a therapeutic agent. The proposed host-directed mechanism of action via p53 modulation presents an exciting avenue for a novel class of antitubercular drugs that could be less prone to the development of bacterial resistance.

Future studies should focus on:

-

Determining the MIC of this compound against a diverse panel of clinical M. tuberculosis isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

-

Elucidating the precise molecular interactions between this compound and the p53 pathway in the context of M. tuberculosis infection.

-

Conducting in vivo efficacy studies in animal models of tuberculosis to assess the therapeutic potential of this compound.

-

Investigating potential synergistic effects of this compound with existing first- and second-line anti-tuberculosis drugs.

By addressing these key research areas, the scientific community can gain a more complete understanding of the antitubercular properties of this compound and its potential role in the future of tuberculosis treatment.

References

Unveiling the Target of BAY 249716: A Technical Guide to its Identification and Validation

For Immediate Release

BERLIN – November 25, 2025 – For researchers, scientists, and drug development professionals invested in the fields of oncology and molecular biology, this technical guide provides an in-depth exploration of the target identification and validation of BAY 249716, a small molecule modulator of the tumor suppressor protein p53. This document outlines the core scientific findings, presents key quantitative data in a structured format, details the experimental protocols utilized for its validation, and provides visual representations of the associated biological pathways and experimental workflows.

Core Findings: p53 as the Direct Target of this compound

This compound has been identified as a small molecule that directly interacts with the p53 protein. Its primary mechanism of action involves the modulation of mutant p53 condensation and the stabilization of both wild-type (WT) and various mutant forms of p53.[1][2][3] This interaction is non-covalent in nature.[1] The stabilization of p53 by this compound is a key indicator of target engagement and has been quantitatively measured using cellular thermal shift assays.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound, providing a clear comparison of its effects on different p53 variants.

Table 1: Cellular Thermal Shift Assay (CETSA) Data for p53 Variants

| p53 Variant | Melting Temperature (Tm) without this compound (°C) | Melting Temperature (Tm) with this compound (°C) | Thermal Shift (ΔTm) (°C) |

| p53 WT | 41.6 ± 0.01 | 44.5 ± 0.05 | +2.9 |

| p53 R175H | 35.0 ± 0.086 | 38.5 ± 0.11 | +3.5 |

| p53 Y220C | 34.7 ± 0.02 | 38.1 ± 0.07 | +3.4 |

Data extracted from Lemos C, et al. iScience. 2020 Sep 1;23(9):101517.[1]

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | p53 Status | IC50 (µM) |

| Cal-33 | p53 R175H | 2.8 |

| Detroit 562 | p53 R175H | 3.5 |

| Huh7 | p53 Y220C | 4.1 |

| MDA-MB-468 | p53 R273H | >10 |

| U2OS | p53 WT | 5.2 |

| Calu1 | p53 null | >10 |

| H358 | p53 null | >10 |

Data extracted from Lemos C, et al. iScience. 2020 Sep 1;23(9):101517.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the identification and validation of this compound's target.

Cellular Thermal Shift Assay (CETSA)

This assay was employed to confirm the direct binding of this compound to p53 in a cellular context by measuring the thermal stabilization of the protein upon ligand binding.

Protocol:

-

Cell Culture and Treatment: Human cancer cell lines expressing either wild-type or mutant p53 were cultured under standard conditions. Cells were treated with either this compound (typically at 10 µM) or a vehicle control (DMSO) and incubated for a specified period (e.g., 1 hour) at 37°C.

-

Heat Challenge: The cell suspensions were aliquoted into PCR tubes and subjected to a temperature gradient (e.g., from 37°C to 61°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

-

Cell Lysis: Cells were lysed by three freeze-thaw cycles using liquid nitrogen and a water bath.

-

Separation of Soluble and Aggregated Proteins: The lysates were centrifuged at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Protein Analysis: The supernatant containing the soluble protein fraction was collected. The amount of soluble p53 at each temperature was quantified by Western blotting using a specific anti-p53 antibody.

-

Data Analysis: The band intensities were quantified, and melting curves were generated by plotting the percentage of soluble p53 as a function of temperature. The melting temperature (Tm), the temperature at which 50% of the protein is denatured, was calculated for both treated and untreated samples. The difference in Tm (ΔTm) indicates the degree of stabilization induced by the compound.

Antiproliferative Assay

This assay was used to determine the effect of this compound on the growth of various cancer cell lines with different p53 statuses.

Protocol:

-

Cell Seeding: Cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a serial dilution of this compound (e.g., from 0.01 to 30 µM) or a vehicle control (DMSO).

-

Incubation: The plates were incubated for a prolonged period (e.g., 72 hours) under standard cell culture conditions.

-

Cell Viability Measurement: Cell viability was assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal was read using a plate reader. The data was normalized to the vehicle-treated control cells, and dose-response curves were generated. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated for each cell line.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the target identification and validation of this compound.

Caption: Workflow for the identification and validation of this compound's target.

Caption: Proposed mechanism of action of this compound on the p53 pathway.

References

An In-depth Technical Guide to the Chemical Structure of BAY 249716

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BAY 249716, a small molecule modulator of the tumor suppressor protein p53. The information is compiled from publicly available scientific literature and chemical databases, presented in a structured format to facilitate understanding and further research.

Chemical Identity and Physicochemical Properties

This compound is chemically known as N-(5-chloropyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉ClN₄S | [1] |

| Molecular Weight | 288.75 g/mol | [1] |

| CAS Number | 696628-24-7 | [1] |

| IUPAC Name | N-(5-chloropyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine | [1] |

| SMILES String | ClC1=CN=C(NC2=NC(C3=CC=CC=N3)=CS2)C=C1 | [1] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO |

Proposed Synthesis Protocol

While the specific, proprietary synthesis protocol for this compound is not publicly detailed, a plausible synthetic route can be devised based on established methods for the synthesis of N-aryl-4-aryl-thiazol-2-amines, primarily through the Hantzsch thiazole synthesis.

dot

Caption: Proposed synthetic workflow for this compound.

Methodology:

Step 1: Synthesis of 2-Bromo-1-(pyridin-2-yl)ethan-1-one (Intermediate I1) 2-Acetylpyridine is subjected to bromination using a suitable brominating agent, such as bromine in acetic acid or N-bromosuccinimide (NBS), to yield the α-haloketone intermediate, 2-bromo-1-(pyridin-2-yl)ethan-1-one.

Step 2: Synthesis of N-(5-chloropyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine (this compound) The intermediate 2-bromo-1-(pyridin-2-yl)ethan-1-one is then reacted with N-(5-chloropyridin-2-yl)thiourea in a suitable solvent, such as ethanol or isopropanol. The reaction proceeds via the Hantzsch thiazole synthesis, a cyclocondensation reaction, to form the final product, this compound. The product can be purified by recrystallization or column chromatography.

Structural Characterization: Experimental Workflow

The chemical structure of this compound would be unequivocally confirmed through a combination of spectroscopic and chromatographic techniques.

dot

Caption: Experimental workflow for structural characterization.

Methodologies:

-

Thin-Layer Chromatography (TLC): Used for rapid monitoring of the reaction progress and preliminary assessment of the purity of the synthesized compound.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Employed to determine the purity of the final compound with high accuracy and for quantification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of this compound, providing crucial evidence for its identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive elucidation of the molecular structure, providing detailed information about the chemical environment of each proton and carbon atom.

Biological Activity and Mechanism of Action

This compound has been identified as a small molecule that modulates the function of the p53 tumor suppressor protein. It has been shown to stabilize different variants of p53, including wild-type and certain mutant forms.

Quantitative Data on Biological Activity:

| Parameter | Organism/Cell Line | Value | Source |

| Antitubercular Activity (IC₉₀) | Mycobacterium tuberculosis | <0.10 µg/mL | |

| p53 Stabilization (Tm Shift) | p53WT | Significant stabilization observed | |

| p53 Stabilization (Tm Shift) | p53R175H | Significant stabilization observed | |

| p53 Stabilization (Tm Shift) | p53Y220C | Significant stabilization observed |

Signaling Pathway Modulation:

This compound's primary mechanism of action involves the direct or indirect stabilization of the p53 protein. In cells with wild-type p53, this stabilization can lead to the activation of p53's downstream targets, resulting in cell cycle arrest, apoptosis, or senescence of cancer cells. In the context of mutant p53, this compound has been shown to dissolve mutant p53 condensates, which are aggregates of misfolded p53 that can have oncogenic gain-of-function activities.

dot

Caption: p53 signaling pathway modulation by this compound.

Experimental Protocol for p53 Stabilization Assay (Nano-Differential Scanning Fluorimetry):

This protocol is based on the methodology described in the study by Lemos et al. (2020).

-

Protein Preparation: Recombinantly express and purify the p53 DNA-binding domain of wild-type and mutant (e.g., R175H, Y220C) p53 proteins.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and dilute to the desired final concentrations in the assay buffer.

-

Assay Setup: In a capillary tube, mix the purified p53 protein with the diluted this compound or a vehicle control (DMSO).

-

Thermal Denaturation: Use a nanoDSF instrument to apply a thermal ramp, typically from 20°C to 95°C, at a defined heating rate.

-

Data Acquisition: Monitor the intrinsic tryptophan fluorescence of the p53 protein at two wavelengths (e.g., 330 nm and 350 nm) as a function of temperature.

-

Data Analysis: The ratio of the fluorescence intensities is plotted against temperature to generate a melting curve. The melting temperature (Tm), which is the midpoint of the thermal unfolding transition, is calculated. An increase in the Tm in the presence of this compound compared to the vehicle control indicates stabilization of the p53 protein.

This technical guide provides a foundational understanding of this compound, integrating its chemical structure with its biological function. The provided protocols and diagrams are intended to serve as a starting point for researchers and drug development professionals interested in further exploring the therapeutic potential of this p53-modulating compound.

References

An In-Depth Technical Guide to BAY 249716 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 249716 is a novel small molecule that has garnered significant interest in the field of oncology for its unique mechanism of action targeting the tumor suppressor protein p53. Unlike traditional therapies, this compound modulates the condensation of mutant p53, a protein frequently implicated in cancer development and progression. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its effects in various cancer cell lines. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the signaling pathways involved.

Core Mechanism of Action: Modulation of p53 Condensation

The tumor suppressor p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis.[1] Mutations in the TP53 gene are prevalent in human cancers and often lead to the production of a misfolded and aggregated p53 protein, which not only loses its tumor-suppressive functions but can also gain new oncogenic properties.

This compound has been identified as a modulator of mutant p53 condensation.[1] It is a small molecule that directly interacts with and stabilizes various p53 protein variants, including wild-type p53 (p53WT) and the common structural mutants p53R175H and p53Y220C.[1] The primary mechanism of this compound involves the dissolution of these mutant p53 condensates within the cell nucleus.[1] This activity is noteworthy as it does not appear to reactivate the transcriptional functions of the mutant p53.[1]

Data Presentation

p53 Protein Stabilization

The direct interaction of this compound with p53 and its stabilizing effect have been quantified using nano-differential scanning fluorimetry (nDSF). This technique measures the change in the thermal stability of a protein upon ligand binding, expressed as the change in melting temperature (ΔTm).

| p53 Variant | ΔTm (°C) with this compound |

| p53WT | +1.2 |

| p53R175H | +1.0 |

| p53Y220C | +0.6 |

Table 1: Stabilization of p53 protein variants by this compound as measured by nano-differential scanning fluorimetry (nDSF). Data sourced from Lemos et al., 2020.

Anti-proliferative Activity

Experimental Protocols

Cell Proliferation Assay (WST-1)

This protocol outlines a general method for assessing the anti-proliferative effects of this compound using a WST-1 assay.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (dissolved in DMSO)

-

WST-1 reagent

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Allow the cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the results to determine the IC50 value.

Nano-Differential Scanning Fluorimetry (nDSF) for p53 Stabilization

This protocol describes the general procedure for assessing the thermal stabilization of p53 by this compound.

Materials:

-

Purified recombinant p53 protein (WT and mutants)

-

Appropriate buffer solution

-

This compound stock solution

-

nanoDSF instrument and capillaries

Methodology:

-

Sample Preparation: Prepare a solution of the purified p53 protein in the appropriate buffer.

-

Compound Addition: Add this compound to the p53 solution at a desired final concentration. Include a vehicle control.

-

Capillary Loading: Load the samples into the nanoDSF capillaries.

-

Thermal Denaturation: Place the capillaries in the nanoDSF instrument. Apply a linear thermal ramp (e.g., from 20°C to 95°C at a rate of 1°C/minute).

-

Fluorescence Measurement: The instrument will monitor the changes in the intrinsic tryptophan fluorescence of the p53 protein as it unfolds.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is calculated for both the treated and untreated samples. The change in melting temperature (ΔTm) is determined by subtracting the Tm of the control from the Tm of the this compound-treated sample.

Signaling Pathways and Visualizations

This compound's primary effect is on the physical state of mutant p53. While it dissolves mutant p53 condensates, it does not appear to restore its transcriptional activity. This suggests that the downstream signaling effects may differ from those of compounds that aim to reactivate mutant p53.

// Connections "DNA Damage" -> p53_wt; "Oncogene Activation" -> p53_wt; p53_wt -> mdm2 [label="induces"]; mdm2 -> p53_wt [label="inhibits"]; p53_wt -> "Apoptosis"; p53_wt -> "Cell Cycle Arrest"; p53_wt -> "Senescence";

p53_mut -> p53_condensates [label="aggregates to form"]; p53_condensates -> "Proliferation" [label="promotes"]; BAY249716 -> p53_condensates [label="dissolves", color="#34A853", arrowhead=tee];

} DOT Figure 1. Mechanism of action of this compound.

The diagram illustrates that under normal cellular stress, wild-type p53 is activated, leading to tumor-suppressive outcomes like apoptosis and cell cycle arrest. In cancer cells with mutant p53, the protein misfolds and forms condensates, which can contribute to cell proliferation. This compound acts by dissolving these mutant p53 condensates. The lack of reactivation of p53's transcriptional activity suggests that this compound's anti-proliferative effects may be independent of the canonical p53 downstream pathways.

Experimental Workflow for Assessing this compound Activity

This workflow outlines the key experiments to comprehensively evaluate the in vitro activity of this compound in cancer cell lines.

Conclusion and Future Directions

This compound represents a promising new approach to targeting mutant p53 in cancer. Its ability to modulate the physical state of mutant p53 condensates, rather than attempting to restore its transcriptional function, opens up new avenues for therapeutic intervention. The available data demonstrates its direct interaction with and stabilization of p53, leading to anti-proliferative effects in cancer cell lines.

Further research is needed to fully elucidate the downstream consequences of dissolving mutant p53 condensates and to establish a comprehensive profile of its activity across a wider range of cancer types. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers investigating this compound and similar molecules. The continued exploration of this novel mechanism holds the potential to deliver new and effective treatments for patients with p53-mutated cancers.

References

Methodological & Application

Application Notes and Protocols for BAY 249716 in Cell Culture

For research use only. Not for use in diagnostic procedures.

Introduction

BAY 249716 is a novel small molecule modulator of the tumor suppressor protein p53. It has been identified as a compound that can stabilize different variants of the p53 protein, including wild-type (WT) and various mutant forms.[1][2] Functionally, this compound has been shown to modulate the condensation of mutant p53, a process implicated in its loss of function and gain of oncogenic functions.[2][3] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability and p53 signaling.

Mechanism of Action

This compound stabilizes p53 protein variants, including wild-type p53, and structural mutants such as p53R175H and p53Y220C.[1] The compound has been observed to interfere with the condensation of fluorescently-tagged structural mutant p53. While it can activate a p53 activity reporter, this effect is suggested to be potentially mediated through the p73 pathway, rather than direct reactivation of mutant p53. Ultimately, treatment with this compound leads to anti-proliferative effects in a range of cancer cell lines, irrespective of their p53 mutation status.

Data Presentation

Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines with different p53 mutation statuses after long-term exposure.

| Cell Line | p53 Status | IC50 (µM) |

| Cal-33 | p53R175H | 2.5 |

| Detroit 562 | p53R175H | 3.2 |

| SK-BR-3 | p53R175H | 4.1 |

| AU-565 | p53R175H | 1.8 |

| Huh7 | p53Y220C | 3.5 |

| Saos2 | p53-/- | 2.9 |

| H1299 | p53-/- | 3.8 |

| H358 | p53-/- | 2.7 |

| Calu1 | p53-/- | 3.1 |

| HMC-1-8 | p53WT | 2.1 |

| U2OS | p53WT | 3.6 |

| MCF7 | p53WT | 4.5 |

Data adapted from Lemos C, et al. iScience. 2020 Sep 1;23(9):101517.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol describes how to determine the anti-proliferative effect of this compound on cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (for stock solution)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 to 10 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for the desired treatment period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

-

Protocol 2: p53 Reporter Assay

This protocol is for measuring the transcriptional activity of p53 in response to this compound treatment using a luciferase-based reporter assay.

Materials:

-

Cell line of interest (e.g., U2OS for p53WT, or a p53-null line like H1299 for studying ectopically expressed p53 mutants)

-

p53-responsive luciferase reporter plasmid (e.g., containing p53 response elements)

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection:

-

Seed cells in a 24-well plate.

-

Co-transfect the cells with the p53-responsive luciferase reporter plasmid and the control plasmid according to the manufacturer's protocol for the transfection reagent.

-

Incubate for 24 hours.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubate for an additional 24-48 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using the lysis buffer provided in the dual-luciferase reporter assay kit.

-

Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in p53 reporter activity for each treatment relative to the vehicle control.

-

Protocol 3: Western Blot for Total p53

This protocol details the detection of total p53 protein levels in cells treated with this compound.

Materials:

-

Cell line of interest

-

This compound

-

RIPA lysis buffer (or similar) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against total p53

-

Loading control primary antibody (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against total p53 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the p53 band intensity to the loading control band intensity.

-

Visualizations

Caption: Simplified p53 signaling pathway and the role of this compound.

References

Application Notes and Protocols for In Vivo Studies with BAY 249716

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 249716 is a small molecule compound identified as a modulator of mutant p53 condensation. It has been shown to stabilize wild-type and various mutant forms of the p53 protein, a critical tumor suppressor that is frequently mutated in human cancers.[1][2] The ability of this compound to restore the proper conformation of p53 suggests its potential as a therapeutic agent in oncology. These application notes provide a comprehensive guide for the utilization of this compound in in vivo studies, focusing on its mechanism of action, formulation, and proposed experimental protocols.

Mechanism of Action

This compound functions by directly interacting with the p53 protein, leading to its stabilization.[2] This is particularly relevant for cancer cells harboring missense mutations in the TP53 gene, which often result in a conformationally unstable and inactive protein. By stabilizing the native conformation, this compound can potentially restore the tumor-suppressive functions of p53, including the induction of apoptosis and cell cycle arrest.

Caption: Signaling pathway of this compound in p53 stabilization.

Data Presentation

Due to the limited availability of public data on the in vivo properties of this compound, the following tables are provided as templates for researchers to populate with their experimentally determined data.

Table 1: In Vivo Formulation of this compound

| Parameter | Protocol 1 | Protocol 2 |

| Solvents | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% Corn Oil |

| Solubility | 2.5 mg/mL | ≥ 2.5 mg/mL |

| Appearance | Clear solution | Clear solution |

| Preparation Notes | Requires sonication and heating to 60°C.[3][4] | Recommended for dosing periods not exceeding half a month. |

| Storage | Prepare fresh daily. | Prepare fresh daily. |

Table 2: Suggested Animal Models for In Vivo Studies

| Model Type | Description | Rationale |

| Xenograft Models | Immunocompromised mice (e.g., NOD/SCID, NSG) subcutaneously or orthotopically implanted with human cancer cell lines expressing mutant p53. | To assess the anti-tumor efficacy of this compound on human tumors. |

| Patient-Derived Xenograft (PDX) Models | Immunocompromised mice implanted with tumor fragments directly from patients. | To evaluate the efficacy of this compound in a more clinically relevant setting that preserves the heterogeneity of the original tumor. |

| Genetically Engineered Mouse Models (GEMMs) | Mice engineered to develop spontaneous tumors driven by specific p53 mutations. | To study the effect of this compound on tumor initiation, progression, and metastasis in an immunocompetent host. |

Table 3: Pharmacokinetic Parameters of this compound (To Be Determined)

| Parameter | Route of Administration | Value | Units |

| Cmax | IV, IP, Oral | Experimentally Determined | ng/mL or µM |

| Tmax | IP, Oral | Experimentally Determined | hours |

| AUC(0-t) | IV, IP, Oral | Experimentally Determined | ngh/mL or µMh |

| t1/2 (half-life) | IV, IP, Oral | Experimentally Determined | hours |

| Clearance (CL) | IV | Experimentally Determined | mL/min/kg |

| Volume of Distribution (Vd) | IV | Experimentally Determined | L/kg |

| Bioavailability (F%) | IP, Oral | Experimentally Determined | % |

Table 4: Toxicology Profile of this compound (To Be Determined)

| Parameter | Species | Value | Units |

| Maximum Tolerated Dose (MTD) | Mouse, Rat | Experimentally Determined | mg/kg |

| No Observed Adverse Effect Level (NOAEL) | Mouse, Rat | Experimentally Determined | mg/kg |

| LD50 (Median Lethal Dose) | Mouse, Rat | Experimentally Determined | mg/kg |

| Observed Toxicities | Mouse, Rat | Describe any observed adverse effects | - |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol yields a clear solution of 2.5 mg/mL.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl in sterile water)

-

Sterile microcentrifuge tubes

-

Ultrasonic bath

-

Heating block or water bath

Procedure:

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

For a 1 mL final working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube. Mix thoroughly by vortexing.

-

Add 50 µL of Tween-80 to the mixture and mix thoroughly.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

To aid dissolution, sonicate the solution and warm it to 60°C until the solution is clear.

-

Allow the solution to cool to room temperature before administration.

-

It is recommended to prepare this formulation fresh on the day of use.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for assessing the anti-tumor activity of this compound.

Materials and Animals:

-

Immunocompromised mice (e.g., 6-8 week old female NOD/SCID mice)

-

Human cancer cell line with a known p53 mutation (e.g., A549, HCT116)

-

Matrigel (optional)

-

This compound formulation

-

Vehicle control (formulation without this compound)

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in sterile PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Drug Administration: Administer this compound or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection, oral gavage). The dosing regimen (dose and frequency) should be determined from preliminary tolerability studies.

-

Monitoring: Continue to monitor tumor growth and the general health of the animals (body weight, behavior, signs of toxicity) throughout the study.

-

Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.

-

Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, Western blotting for p53 target genes).

Caption: General experimental workflow for an in vivo efficacy study.

Protocol 3: Pharmacokinetic Study

A preliminary pharmacokinetic study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Animals:

-

Male and female mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats).

Procedure:

-

Dose Administration: Administer a single dose of this compound via intravenous (IV) and the intended therapeutic route (e.g., intraperitoneal or oral).

-

Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). The exact time points should be chosen to capture the absorption, distribution, and elimination phases.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution. Bioavailability can be calculated by comparing the AUC from the extravascular route to the AUC from the IV route.

Protocol 4: Toxicology Study (Dose Escalation)

A dose escalation study is necessary to determine the maximum tolerated dose (MTD) of this compound.

Animals:

-

Healthy mice or rats.

Procedure:

-

Group Assignment: Divide animals into several groups.

-

Dose Escalation: Administer increasing doses of this compound to each group.

-

Observation: Closely monitor the animals for any signs of toxicity, including changes in body weight, food and water consumption, clinical signs of distress, and mortality.

-

MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a 10-20% loss in body weight.

-

Further Analysis: At the end of the observation period, a full necropsy and histopathological analysis of major organs can be performed to identify any target organ toxicities.

Caption: Decision-making workflow for planning in vivo studies with this compound.

Conclusion

This compound represents a promising therapeutic candidate for cancers with mutant p53. The protocols outlined in these application notes provide a framework for researchers to conduct robust in vivo studies to evaluate its efficacy, pharmacokinetics, and safety. Due to the current lack of publicly available in vivo data for this compound, it is imperative that researchers empirically determine the optimal dosing, pharmacokinetic profile, and toxicological parameters in their specific animal models and experimental settings. Careful and systematic execution of these studies will be crucial in advancing the preclinical development of this compound.

References

Application Notes and Protocols for BAY 249716 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive searches of publicly available scientific literature and databases did not yield specific dosage and administration data for BAY 249716 in mice. The following application notes and protocols are therefore based on general principles of preclinical drug development in murine models, information regarding the compound's formulation from commercial suppliers, and its known mechanism of action. These are intended to serve as a starting point for researchers, and specific experimental parameters should be optimized and validated in a laboratory setting.

Introduction to this compound

This compound is a small molecule compound that has been identified as a modulator of the p53 protein. Specifically, it has been shown to stabilize different variants of the p53 protein.[1] The tumor suppressor protein p53 plays a critical role in regulating the cell cycle, and its mutation or inactivation is a common feature in many human cancers. By stabilizing p53, this compound may restore its tumor-suppressive functions, making it a potential candidate for cancer therapy.

Proposed Mechanism of Action: p53 Stabilization

The p53 signaling pathway is a crucial cellular stress response network that can trigger cell cycle arrest, senescence, or apoptosis upon activation by various stimuli such as DNA damage or oncogene activation.[1][2][3][4] In many cancer cells, p53 is either mutated or its function is inhibited, allowing for uncontrolled cell proliferation. This compound is understood to function by stabilizing p53, which can lead to the reactivation of its downstream tumor-suppressive activities.

Figure 1: Simplified p53 signaling pathway and the proposed mechanism of action for this compound.

Quantitative Data Summary

As no specific in vivo studies with this compound dosage in mice are publicly available, a quantitative data table cannot be provided. Researchers should conduct dose-finding studies (dose escalation) to determine the maximum tolerated dose (MTD) and optimal biological dose for their specific mouse model and experimental endpoint.

Experimental Protocols

The following are general protocols that can be adapted for the in vivo evaluation of this compound in a murine cancer model.

Formulation of this compound for In Vivo Administration

Based on information from a commercial supplier, a potential formulation for this compound for in vivo use is as follows. Note: This is a guideline and may require optimization.

Table 1: Example Formulation for this compound

| Component | Percentage | Purpose |

| DMSO | 10% | Solubilizing agent |

| PEG300 | 40% | Co-solvent |

| Tween-80 | 5% | Surfactant/Emulsifier |

| Saline (0.9% NaCl) | 45% | Vehicle |

Protocol for Preparation (for a 2.5 mg/mL solution):

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

In a sterile tube, add the required volume of the DMSO stock solution.

-

Add PEG300 and mix thoroughly.

-

Add Tween-80 and mix until the solution is clear.

-

Add saline to reach the final volume and mix well.

-

The final solution should be clear. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.

-

It is recommended to prepare the formulation fresh on the day of use.

General Protocol for a Subcutaneous Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model in immunocompromised mice, which is a common method for evaluating the efficacy of novel anti-cancer compounds.

Materials:

-

Cancer cell line of interest

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Matrigel (optional, can improve tumor take rate)

-

Syringes and needles (e.g., 25-27 gauge)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine)

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest the cells using trypsin, wash with PBS, and resuspend in cold PBS or HBSS at the desired concentration (e.g., 1 x 10^7 cells/mL). If using Matrigel, resuspend the cells in a 1:1 mixture of PBS/HBSS and Matrigel on ice.

-

Animal Preparation: Anesthetize the mice according to an approved institutional animal care and use committee (IACUC) protocol. Shave the injection site (typically the flank).

-

Tumor Cell Implantation: Inject the cell suspension (e.g., 100-200 µL) subcutaneously into the flank of the mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (or vehicle control) to the respective groups according to the determined dose, route (e.g., intraperitoneal, oral gavage, or subcutaneous), and schedule.

-

Efficacy Evaluation: Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2. Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical evaluation of a novel anti-cancer compound like this compound in a mouse model.

Figure 2: General workflow for preclinical testing of an anti-cancer compound in a mouse model.

References

Application Notes and Protocols for Measuring BAY 249716 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 249716 is a novel small molecule identified as a modulator of the tumor suppressor protein p53.[1] It has been shown to stabilize wild-type and various mutant forms of p53, making it a compound of interest for cancer therapy research.[1][2] Additionally, this compound has demonstrated antitubercular activity.[3] The activity of this compound is primarily assessed by its ability to modulate the p53 signaling pathway, which plays a critical role in cell cycle arrest, apoptosis, and DNA repair.[4] Accurate and reproducible methods for measuring the activity of this compound are essential for its preclinical and clinical development.

These application notes provide detailed protocols for key experiments to characterize the activity of this compound, focusing on its effects on p53 stabilization, transcriptional activity, and cancer cell proliferation.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of this compound.

| Assay Type | Cell Line/Target | Parameter | Value | Reference |

| Anti-proliferative Activity | J774.A1 | IC50 | 0.09 µM | |

| Antitubercular Activity | Mycobacterium tuberculosis H37Rv | IC90 | <0.10 µg/mL | |

| p53 Protein Stabilization | p53WT, p53R175H, p53Y220C | Stabilization | Significant stabilization of all three variants | |

| Anti-proliferative Activity | Various cancer cell lines | IC50 | Low-µM range |

Signaling Pathway

The p53 signaling pathway is a crucial regulator of cellular stress responses. In normal, unstressed cells, p53 is kept at low levels through continuous degradation mediated by the E3 ubiquitin ligase MDM2. Upon cellular stress, such as DNA damage, oncogene activation, or hypoxia, this interaction is disrupted, leading to the stabilization and activation of p53. Activated p53 acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21), apoptosis (e.g., BAX, PUMA), and DNA repair. This compound is understood to act by stabilizing the p53 protein, thereby promoting its tumor-suppressive functions.

References

Application Notes and Protocols: BAY 249716 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 249716 is a novel small molecule identified through high-throughput screening (HTS) that modulates the condensation of mutant p53, a key protein implicated in a majority of human cancers. This compound has demonstrated the ability to stabilize various p53 protein variants, presenting a promising avenue for therapeutic intervention in oncology.[1][2] Additionally, this compound has exhibited antitubercular activity.[3] These application notes provide a detailed overview of the utility of this compound in HTS assays, including its mechanism of action, protocols for relevant screening assays, and quantitative data to guide researchers in its application.

Mechanism of Action

The tumor suppressor protein p53 plays a critical role in preventing cancer formation and has been described as the "guardian of the genome". In many cancers, mutations in the TP53 gene lead to a destabilized and non-functional p53 protein that can form aggregates within the cell nucleus. This compound has been shown to interact directly with p53, leading to the stabilization of both wild-type and mutant p53 proteins.[1][2] This stabilization is thought to counteract the aggregation-prone state of mutant p53, potentially restoring some of its tumor-suppressive functions or inducing novel effects that are detrimental to cancer cells. The interaction of this compound with p53 has been confirmed using biophysical methods such as nano-differential scanning fluorimetry (nano-DSF), which measures the thermal stability of the protein upon compound binding.

p53 Signaling Pathway

Caption: p53 signaling pathway and the role of this compound.

Quantitative Data

While specific high-throughput screening data such as Z' factors for the initial discovery of this compound are not publicly available, the following table summarizes its known biological activities.

| Parameter | Value | Cell Lines/Conditions | Source |

| Anti-proliferative Activity (IC50) | Low µM range | Various cancer cell lines with different p53 mutation statuses | |

| Antitubercular Activity (IC90) | <0.10 µg/mL | Mycobacterium tuberculosis H37Rv | |

| p53 Protein Stabilization | Significant stabilization of p53WT, p53R175H, and p53Y220C | Recombinant p53 proteins (DNA-binding domain) |

Experimental Protocols

The following are representative protocols for high-throughput screening assays that can be utilized to identify or characterize compounds like this compound that modulate p53 stability and function.

High-Throughput Cellular Thermal Shift Assay (CETSA) for p53 Stabilization

This assay identifies compounds that bind to and stabilize p53 in a cellular context.

Materials:

-

Cancer cell line with a known p53 mutation (e.g., TOV-112D with p53-R175H)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

This compound and other test compounds

-

DMSO (for compound dilution)

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Equipment for protein quantification (e.g., BCA assay)

-

SDS-PAGE and Western blotting reagents

-

Anti-p53 antibody and secondary antibody

Workflow:

Caption: Workflow for a cellular thermal shift assay (CETSA).

Protocol:

-

Cell Plating: Seed cells in a multi-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.

-

Compound Incubation: Treat the cells with various concentrations of this compound or a compound library for a predetermined time (e.g., 1-4 hours). Include a DMSO vehicle control.

-

Heat Treatment: After incubation, wash the cells with PBS and resuspend them in PBS. Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. Heat the cells using a thermal cycler with a temperature gradient (e.g., 37°C to 67°C) for a short duration (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

-

Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble p53 in each sample using Western blotting.

-

Data Analysis: Plot the amount of soluble p53 as a function of temperature for each compound treatment. A shift in the melting curve to a higher temperature indicates that the compound has stabilized the p53 protein.

p53 Transcriptional Activity Reporter Assay

This assay measures the ability of compounds to restore the transcriptional activity of mutant p53.

Materials:

-

A p53-null cell line (e.g., H1299)

-

Expression vectors for a mutant p53 (e.g., p53-R175H) and a p53-responsive luciferase reporter (e.g., pG13-luc)

-

Transfection reagent

-

Complete cell culture medium

-

This compound and other test compounds

-

DMSO

-

96-well or 384-well white, clear-bottom plates

-

Luciferase assay reagent

-

Luminometer

Workflow:

Caption: Workflow for a p53 transcriptional reporter assay.

Protocol:

-

Transfection: Co-transfect the p53-null cells with the mutant p53 expression vector and the p53-responsive luciferase reporter plasmid.

-

Cell Plating: After transfection, plate the cells into 96-well or 384-well plates.

-

Compound Addition: Add this compound or a compound library at various concentrations to the wells. Include a DMSO vehicle control.

-

Incubation: Incubate the plates for a period sufficient for changes in gene expression to occur (e.g., 24-48 hours).

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase signal to a control for cell viability if necessary (e.g., a co-transfected Renilla luciferase reporter). An increase in the luciferase signal indicates that the compound has restored, at least in part, the transcriptional activity of the mutant p53.

Nano-Differential Scanning Fluorimetry (nano-DSF)

This is a biophysical assay to confirm direct binding and stabilization of purified p53 protein by a compound.

Materials:

-

Purified recombinant p53 protein (wild-type or mutant)

-

Assay buffer (e.g., phosphate or HEPES buffer)

-

This compound and other test compounds

-

DMSO

-

NanoDSF instrument and capillaries

Protocol:

-

Sample Preparation: Prepare a solution of the purified p53 protein in the assay buffer. Prepare a series of dilutions of this compound in the same buffer.

-

Incubation: Mix the p53 protein with each concentration of the compound and incubate for a short period to allow for binding.

-

Capillary Loading: Load the samples into the nanoDSF capillaries.

-

Thermal Denaturation: Place the capillaries in the nanoDSF instrument and apply a linear thermal ramp (e.g., from 20°C to 95°C at a rate of 1°C/minute). The instrument will monitor the changes in the intrinsic tryptophan fluorescence of the protein as it unfolds.

-

Data Analysis: The melting temperature (Tm) of the protein is determined from the inflection point of the unfolding curve. An increase in the Tm in the presence of the compound indicates a direct binding and stabilizing effect.

Conclusion

This compound serves as a valuable tool for studying the biology of mutant p53 and as a starting point for the development of novel cancer therapeutics. The high-throughput screening methods and protocols detailed in these application notes provide a framework for researchers to identify and characterize new modulators of p53, ultimately contributing to the advancement of cancer drug discovery.

References

Protocol for Assessing the Effect of BAY 249716 on the p53 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Application Notes

BAY 249716 is a small molecule compound that has been identified as a modulator of the tumor suppressor protein p53.[1] It has been shown to stabilize both wild-type and mutant p53 variants, suggesting a potential therapeutic application in cancers with varying p53 statuses.[1] The p53 pathway is a critical signaling network that responds to cellular stress, including DNA damage and oncogenic signaling, to induce cell cycle arrest, apoptosis, or senescence, thereby preventing tumor development. This document provides a comprehensive set of protocols to investigate the biological effects of this compound on the p53 signaling pathway in cancer cell lines. The following experimental procedures are designed to assess the compound's impact on p53 protein levels, the expression of its downstream target genes, and the consequential effects on cell viability and p53 localization.

Key Experimental Assays

This protocol outlines four key experimental assays to elucidate the mechanism of action of this compound in relation to the p53 pathway:

-

Western Blotting: To determine the effect of this compound on the protein levels of p53 and its key downstream targets, p21 (encoded by CDKN1A) and MDM2.

-

Quantitative Real-Time PCR (qRT-PCR): To measure the changes in mRNA expression of p53 target genes, such as CDKN1A and MDM2, upon treatment with this compound.

-

Cell Viability Assay: To assess the anti-proliferative effects of this compound on cancer cell lines.

-

Immunofluorescence Microscopy: To visualize the subcellular localization of p53 and determine if this compound treatment promotes its nuclear accumulation.

Data Presentation

Table 1: Effect of this compound on p53 and Target Protein Expression

| Treatment | Concentration (µM) | p53 Protein Level (Fold Change) | p21 Protein Level (Fold Change) | MDM2 Protein Level (Fold Change) |